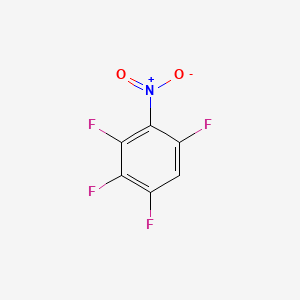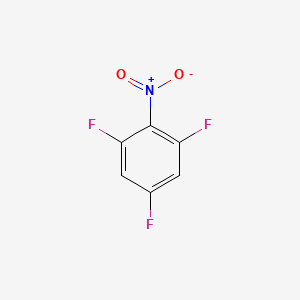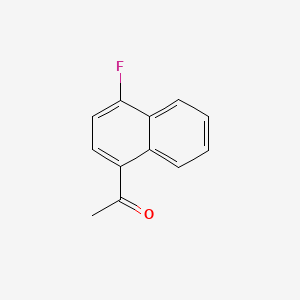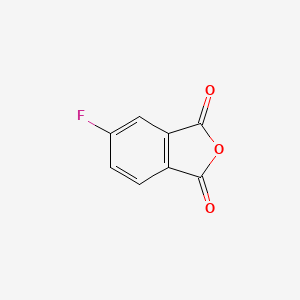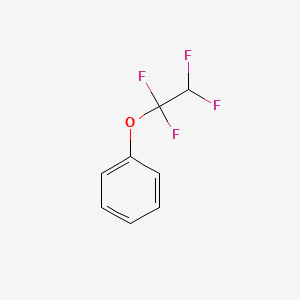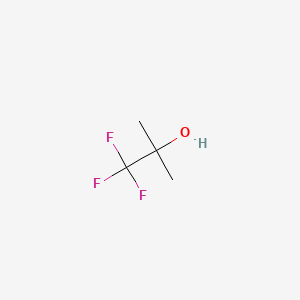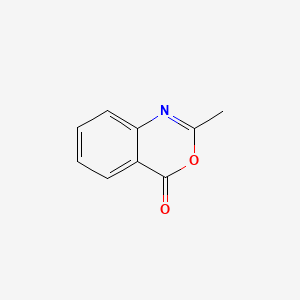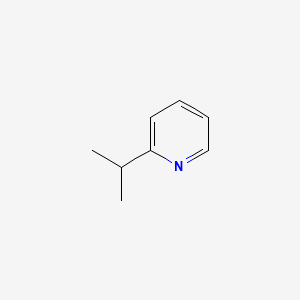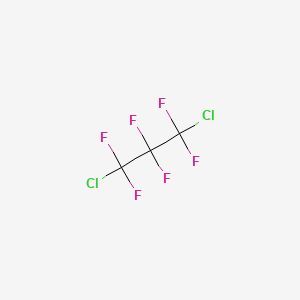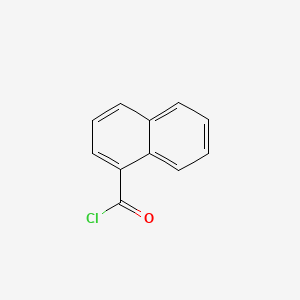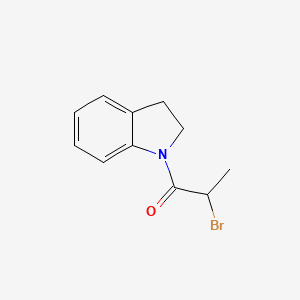
1-(2-ブロモプロパノイル)インドリン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Bromopropanoyl)indoline is a chemical compound with the molecular formula C11H12BrNO and a molecular weight of 254.12 g/mol . It is primarily used in research settings, particularly in the field of proteomics. The compound is characterized by the presence of an indoline ring system, which is a common structural motif in many biologically active molecules.
科学的研究の応用
1-(2-Bromopropanoyl)indoline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is utilized in studies involving protein interactions and modifications.
Medicine: Research into potential therapeutic applications, particularly in the development of new drugs, often involves this compound.
Industry: It finds use in the production of fine chemicals and as a building block in the synthesis of various industrial products
作用機序
Target of Action
This compound is a biochemical used for proteomics research
Biochemical Pathways
Indole derivatives, which include 1-(2-bromopropanoyl)indoline, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.
生化学分析
Biochemical Properties
1-(2-Bromopropanoyl)indoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The interaction with cytochrome P450 enzymes leads to the dehydrogenation of 1-(2-Bromopropanoyl)indoline, forming reactive intermediates that can further interact with other biomolecules . Additionally, 1-(2-Bromopropanoyl)indoline can bind to proteins, influencing their structure and function .
Cellular Effects
1-(2-Bromopropanoyl)indoline has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives, including 1-(2-Bromopropanoyl)indoline, have been shown to exhibit anticancer, antimicrobial, and anti-inflammatory activities . These effects are mediated through the modulation of signaling pathways such as the MAPK and PI3K/Akt pathways, which are crucial for cell proliferation, survival, and apoptosis . Furthermore, 1-(2-Bromopropanoyl)indoline can alter gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of action of 1-(2-Bromopropanoyl)indoline involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, the compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, 1-(2-Bromopropanoyl)indoline can activate other enzymes by inducing conformational changes that enhance their activity . These interactions lead to downstream effects on cellular processes and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(2-Bromopropanoyl)indoline can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 1-(2-Bromopropanoyl)indoline is relatively stable under refrigerated conditions . Over extended periods, it may undergo degradation, leading to the formation of by-products that can affect its biological activity . Long-term exposure to 1-(2-Bromopropanoyl)indoline in in vitro and in vivo studies has demonstrated sustained effects on cellular processes, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of 1-(2-Bromopropanoyl)indoline vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory and anticancer activities . At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent . These findings highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential adverse effects .
Metabolic Pathways
1-(2-Bromopropanoyl)indoline is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . The compound undergoes phase I metabolic reactions, including oxidation and dehydrogenation, leading to the formation of reactive intermediates . These intermediates can further participate in phase II metabolic reactions, such as conjugation with glucuronic acid or glutathione, facilitating their excretion from the body . The interactions with metabolic enzymes and cofactors influence the compound’s metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of 1-(2-Bromopropanoyl)indoline within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes through passive diffusion or active transport mechanisms . It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . The distribution of 1-(2-Bromopropanoyl)indoline within tissues can influence its therapeutic efficacy and potential side effects .
Subcellular Localization
The subcellular localization of 1-(2-Bromopropanoyl)indoline plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum, mitochondria, or nucleus, where it can interact with specific biomolecules and exert its effects . The subcellular localization of 1-(2-Bromopropanoyl)indoline can influence its activity, stability, and interactions with other cellular components .
準備方法
The synthesis of 1-(2-Bromopropanoyl)indoline typically involves the bromination of 1-(2,3-dihydro-1H-indol-1-yl)-1-propanone. This reaction can be carried out using various brominating agents under controlled conditions . The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the bromination process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反応の分析
1-(2-Bromopropanoyl)indoline undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to yield de-brominated products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran. The major products formed depend on the specific reaction conditions and reagents used.
類似化合物との比較
1-(2-Bromopropanoyl)indoline can be compared with other indoline derivatives, such as:
1-(2-Chloropropanoyl)indoline: Similar in structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.
1-(2-Iodopropanoyl)indoline: Contains an iodine atom, which can affect the compound’s chemical properties and interactions.
1-(2-Fluoropropanoyl)indoline: The presence of a fluorine atom can significantly alter the compound’s pharmacokinetic properties
特性
IUPAC Name |
2-bromo-1-(2,3-dihydroindol-1-yl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c1-8(12)11(14)13-7-6-9-4-2-3-5-10(9)13/h2-5,8H,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOOPTJBTNXNTCP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC2=CC=CC=C21)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
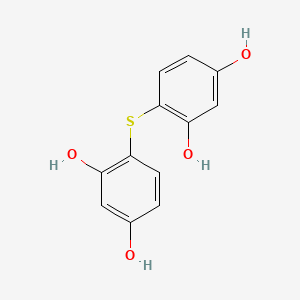

![[1,2,4]Triazolo[1,5-a]pyridine](/img/structure/B1293900.png)
